Diethyl allyl phosphate

Description

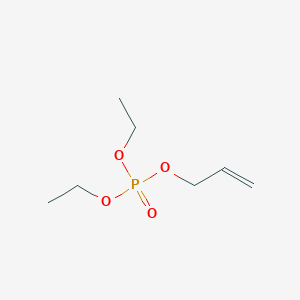

Structure

3D Structure

Properties

IUPAC Name |

diethyl prop-2-enyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O4P/c1-4-7-11-12(8,9-5-2)10-6-3/h4H,1,5-7H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNJJEODYYLYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281977 | |

| Record name | Diethyl allyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3066-75-9 | |

| Record name | Diethyl 2-propen-1-yl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23727 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3066-75-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl allyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Allyl Phosphate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allyl phosphate (B84403) (DEAP) is an organophosphate compound with the chemical formula C₇H₁₅O₄P.[1][2] It is a versatile synthetic intermediate with applications in various fields of chemistry, including the development of flame retardants and as a reagent in organic synthesis.[1] Its utility stems from the presence of both a reactive allyl group and a phosphate moiety, allowing for a diverse range of chemical transformations. This guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of diethyl allyl phosphate, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless liquid under standard conditions.[3] A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅O₄P | [1][2] |

| Molecular Weight | 194.17 g/mol | [1][2] |

| CAS Number | 3066-75-9 | [1][2][3] |

| Boiling Point | 45-46 °C (literature) | [1][2] |

| Density | 1.09 g/mL at 25 °C (literature) | [1][2] |

| Refractive Index (n20/D) | 1.422 (literature) | [2] |

| Flash Point | 110 °C (closed cup) | [2] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum exhibits characteristic signals for the ethyl and allyl groups.

-

¹³C NMR (CDCl₃): The carbon NMR spectrum provides further confirmation of the carbon framework.

-

³¹P NMR (CDCl₃): The phosphorus NMR spectrum shows a single characteristic peak for the phosphate group.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometric analysis can be used to confirm the molecular weight of this compound.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is adapted from a general procedure for the synthesis of phosphonates.

Materials:

-

Triethyl phosphite

-

Allyl bromide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Nitrogen or Argon source

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add freshly distilled triethyl phosphite.

-

Slowly add allyl bromide to the flask. An excess of allyl bromide can be used.

-

Heat the reaction mixture to a temperature sufficient to initiate the reaction, typically around 70-120 °C, and maintain for several hours.

-

Monitor the reaction progress by a suitable method (e.g., TLC or GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The excess allyl bromide and any volatile byproducts can be removed by distillation.

-

The crude this compound can be purified by vacuum distillation to yield a colorless oil.

A schematic of the synthesis workflow is provided below.

Reactivity and Applications

The chemical reactivity of this compound is centered around its two main functional groups: the allyl group and the phosphate ester.

Reactions of the Allyl Group

The double bond of the allyl group can participate in a variety of addition and transformation reactions. A notable application is in ene-yne metathesis reactions . In these reactions, this compound can react with terminal alkynes in the presence of a suitable catalyst (e.g., a Grubbs catalyst) to form conjugated dienes. These dienes are valuable building blocks in organic synthesis.

Experimental Protocol: General Procedure for Ene-Yne Metathesis

This is a general protocol and may require optimization for specific substrates.

Materials:

-

This compound

-

Terminal alkyne

-

Grubbs catalyst (e.g., Grubbs II)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or benzene)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, dissolve this compound and the terminal alkyne in the anhydrous solvent.

-

Add the Grubbs catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.

-

Upon completion, the reaction can be quenched, and the solvent removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

A logical diagram illustrating the participation of this compound in ene-yne metathesis is shown below.

Other Applications

-

Hydrogen Acceptor: this compound can act as a hydrogen acceptor in palladium-catalyzed oxidation reactions.[4]

-

Flame Retardants: It is used in the synthesis of polymeric materials with enhanced flame-retardant properties.[1] The allyl group allows for its incorporation into polymer chains.

-

Precursor to Biologically Active Molecules: While not extensively documented to be involved in specific signaling pathways itself, its derivatives are of interest in medicinal chemistry.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is a combustible liquid.[2] Users should consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[3] Store in a tightly closed container in a cool, dry place.[3]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its well-defined chemical and physical properties, coupled with its straightforward synthesis via the Michaelis-Arbuzov reaction, make it an accessible reagent for a variety of chemical transformations. For researchers and professionals in drug development and materials science, understanding the reactivity of its allyl and phosphate functionalities opens avenues for the design and synthesis of novel molecules and materials with desired properties.

References

An In-depth Technical Guide to the Synthesis of Diethyl Allyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for diethyl allyl phosphate (B84403), a versatile reagent in organic chemistry. This document details the underlying chemical principles, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug development.

Core Synthesis Pathway: Reaction of Allyl Alcohol with Diethyl Chlorophosphate

The most direct and commonly employed method for the synthesis of diethyl allyl phosphate involves the reaction of allyl alcohol with diethyl chlorophosphate. This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of allyl alcohol attacks the electrophilic phosphorus atom of diethyl chlorophosphate, leading to the displacement of the chloride leaving group. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Mechanism

The synthesis proceeds as follows:

-

Activation of Allyl Alcohol (optional but common): In some protocols, a base is used to deprotonate the allyl alcohol, forming the more nucleophilic allyloxide anion.

-

Nucleophilic Attack: The oxygen atom of allyl alcohol (or the allyloxide anion) attacks the phosphorus atom of diethyl chlorophosphate.

-

Chloride Elimination: The phosphorus-chlorine bond breaks, and the chloride ion is eliminated.

-

Proton Transfer: The protonated intermediate is deprotonated by the base, yielding this compound and the corresponding ammonium (B1175870) salt.

The overall transformation can be represented by the following chemical equation:

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound.

Materials:

-

Allyl alcohol

-

Diethyl chlorophosphate

-

Triethylamine (or pyridine)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Anhydrous magnesium sulfate (B86663) (or sodium sulfate) for drying

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (nitrogen or argon) setup

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up under an inert atmosphere (e.g., nitrogen).

-

Reagent Charging: The flask is charged with a solution of allyl alcohol and triethylamine in an anhydrous aprotic solvent like diethyl ether. The mixture is cooled in an ice bath to 0 °C.

-

Addition of Diethyl Chlorophosphate: Diethyl chlorophosphate is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of allyl alcohol and triethylamine via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to ensure complete reaction.

-

Workup:

-

The triethylamine hydrochloride salt precipitate is removed by filtration.

-

The filtrate is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to obtain pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| Allyl Alcohol Molar Ratio | 1.0 eq |

| Diethyl Chlorophosphate Molar Ratio | 1.0 - 1.2 eq |

| Triethylamine Molar Ratio | 1.1 - 1.5 eq |

| Reaction Conditions | |

| Solvent | Anhydrous Diethyl Ether |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 24 hours |

| Product Characteristics | |

| Yield | Data not available in the search results |

| Appearance | Colorless oil |

| Boiling Point | Data not available in the search results |

| Spectroscopic Data | |

| ¹H NMR | Data not available in the search results |

| ¹³C NMR | Data not available in the search results |

| ³¹P NMR | Data not available in the search results |

| IR (cm⁻¹) | Data not available in the search results |

| Mass Spec (m/z) | Data not available in the search results |

Note: While a detailed experimental protocol is available, specific yield and comprehensive spectral data for this compound were not found in the provided search results. Researchers should perform their own characterization to confirm the identity and purity of the synthesized product.

Visualizations

Synthesis Pathway

Caption: Overall synthesis scheme for this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis.

An In-depth Technical Guide on Diethyl Allyl Phosphate

This guide provides detailed information on the molecular properties of diethyl allyl phosphate (B84403), tailored for researchers, scientists, and professionals in drug development.

Molecular and Chemical Properties

Diethyl allyl phosphate is an organophosphate compound with significance in various chemical syntheses. A clear understanding of its fundamental properties is crucial for its application in research and development.

The molecular formula for this compound is C7H15O4P.[1][2][3] Its molecular weight is 194.17 g/mol .[1][3][4][5] The linear formula is represented as H2C=CHCH2OP(O)(OC2H5)2.[1][4]

| Property | Value |

| Molecular Formula | C7H15O4P |

| Molecular Weight | 194.17 g/mol |

| Linear Formula | H2C=CHCH2OP(O)(OC2H5)2 |

| Boiling Point | 45-46 °C |

| Density | 1.09 g/mL at 25 °C |

Structural Representation

The structural arrangement of this compound consists of a central phosphate group bonded to an allyl group and two ethyl groups. This structure is key to its reactivity and function in chemical reactions.

References

Diethyl Allyl Phosphate: A Technical Safety Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Diethyl Allyl Phosphate (CAS No. 3066-75-9). The information is compiled from available Material Safety Data Sheets (MSDS) to ensure safe handling and use in a laboratory setting. It is crucial to note that the toxicological properties of this chemical have not been thoroughly investigated.[1]

Core Safety & Physical Data

The following tables summarize the fundamental physical and safety information for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 3066-75-9 | [1][2] |

| Molecular Formula | C₇H₁₅O₄P | [2] |

| Molecular Weight | 194.17 g/mol | [2][3] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 45-46 °C (113-115 °F) | [1][3] |

| Density | 1.09 g/cm³ at 25 °C (77 °F) | [1][3] |

| Flash Point | 110 °C (230 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.422 (lit.) | [3] |

Table 2: Hazard Identification and Classification

| Hazard Classification | Finding | Source |

| GHS Classification | Not a hazardous substance or mixture | [1][2] |

| SARA 311/312 Hazards | No SARA Hazards | [1] |

| Carcinogenicity | Not listed by IARC, ACGIH, or NTP as a carcinogen. | [1] |

Experimental Protocols: First Aid Measures

In the event of exposure to this compound, the following first aid protocols should be implemented immediately.

Table 3: First Aid Procedures

| Exposure Route | Protocol | Source |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician if necessary. | [1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash skin with soap and water. | [1][2] |

| Eye Contact | Rinse out with plenty of water. Remove contact lenses. | [1][2] |

| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. Never give anything by mouth to an unconscious person. | [1][2] |

Safe Handling and Storage Workflow

The following diagram outlines the recommended workflow for the safe handling and storage of this compound in a laboratory environment. Adherence to these procedures is critical to minimize risk and ensure a safe working environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[2]

-

Skin Protection: Wear protective gloves and clothing.[2]

-

Respiratory Protection: Under normal use conditions where adequate ventilation is available, respiratory protection is not typically required.[1][2] If aerosols may be generated, use a suitable respirator.

Accidental Release Measures

In the event of a spill, follow these steps:

-

Ensure adequate ventilation.

-

Absorb the spill with an inert material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust).

-

Collect the absorbed material into a suitable container for disposal.

-

Clean the affected area thoroughly.

Do not let the product enter drains.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Vapors are heavier than air and may spread along floors.[1] Forms explosive mixtures with air on intense heating.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full firefighting turnout gear.

References

An In-depth Technical Guide to Diethyl Allyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allyl phosphate (B84403) (DEAP) is a versatile organophosphate compound with a range of applications in organic synthesis and materials science. Its unique structure, featuring a reactive allyl group and a phosphate moiety, allows it to participate in various chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and key applications of diethyl allyl phosphate, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Chemical and Physical Properties

This compound is a colorless liquid with the chemical formula C₇H₁₅O₄P. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 3066-75-9 | [1] |

| Molecular Formula | C₇H₁₅O₄P | [1] |

| Molecular Weight | 194.17 g/mol | [1] |

| Density | 1.09 g/mL at 25 °C | [1] |

| Boiling Point | 45-46 °C | [1] |

| Refractive Index (n20/D) | 1.422 | [1] |

| Flash Point | 110 °C (230 °F) - closed cup | [1] |

| SMILES String | CCOP(=O)(OCC)OCC=C | [1] |

| InChI Key | GZNJJEODYYLYSA-UHFFFAOYSA-N | [1] |

Spectroscopic Data

The structural characterization of this compound is crucial for its identification and purity assessment. Below is a summary of its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H NMR | ~5.9 | m | -CH= | |

| ~5.3 | m | =CH₂ | ||

| ~4.6 | d | O-CH₂-CH= | ||

| ~4.1 | q | O-CH₂-CH₃ | ||

| ~1.3 | t | -CH₃ | ||

| ¹³C NMR | ~132 | -CH= | ||

| ~118 | =CH₂ | |||

| ~68 | O-CH₂-CH= | |||

| ~64 | O-CH₂-CH₃ | |||

| ~16 | -CH₃ | |||

| ³¹P NMR | ~ -2.0 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The data presented here are approximate values.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Strong | C-H stretch (aliphatic) |

| ~1645 | Medium | C=C stretch (allyl) |

| ~1270 | Strong | P=O stretch |

| ~1030 | Strong | P-O-C stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns for organophosphates involve the loss of alkoxy and alkyl groups. Key fragments for DEAP would likely include:

-

Loss of an ethoxy group (-OC₂H₅): [M - 45]⁺

-

Loss of an ethyl group (-C₂H₅): [M - 29]⁺

-

Loss of the allyl group (-C₃H₅): [M - 41]⁺

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of phosphorus oxychloride (POCl₃) with ethanol (B145695) and allyl alcohol.

Experimental Protocol: Synthesis from Phosphorus Oxychloride

Materials:

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous ethanol

-

Allyl alcohol

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Triethylamine (B128534) or pyridine (B92270) (as a base)

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of anhydrous ethanol (2 equivalents) and allyl alcohol (1 equivalent) in anhydrous diethyl ether.

-

Cool the flask in an ice bath to 0 °C with stirring.

-

Slowly add a solution of phosphorus oxychloride (1 equivalent) in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 5 °C.

-

After the addition is complete, add triethylamine (3 equivalents) dropwise to neutralize the HCl formed during the reaction.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride salt.

-

Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Synthesis of this compound.

Applications of this compound

Flame Retardant

This compound can be utilized as a reactive flame retardant. The allyl group allows for its incorporation into polymer chains via free-radical polymerization. Phosphorus-based flame retardants generally act through two main mechanisms:

-

Condensed Phase Mechanism: Upon heating, the phosphate decomposes to form phosphoric acid, which promotes the formation of a char layer on the polymer surface. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen.

-

Gas Phase Mechanism: Volatile phosphorus-containing radicals can be released into the gas phase, where they act as radical scavengers, interrupting the combustion cycle.

Mechanism of Phosphorus Flame Retardants.

Reagent in Organic Synthesis

a) Hydrogen Acceptor in Palladium-Catalyzed Oxidations

This compound serves as an efficient hydrogen acceptor in palladium-catalyzed oxidation of alcohols to aldehydes and ketones.[2][3] The reaction proceeds under mild conditions and offers a good alternative to traditional oxidizing agents.

Materials:

-

Benzyl (B1604629) alcohol

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Sodium carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve benzyl alcohol (1 mmol), this compound (1.2 mmol), palladium(II) acetate (0.05 mmol), and sodium carbonate (1.2 mmol) in DMF (5 mL).

-

Stir the reaction mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting benzaldehyde (B42025) by column chromatography.

Pd-Catalyzed Oxidation of Alcohols.

b) Synthesis of β-Lactams

Toxicology and Safety

Detailed toxicological data for this compound is limited.[4] However, as an organophosphate, it should be handled with care. Organophosphorus compounds are known to be neurotoxic, primarily through the inhibition of acetylcholinesterase.[5] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves and safety glasses.[1]

Role in Drug Development

The application of this compound itself in drug development is not well-documented. However, the closely related diethyl allylphosphonate serves as a versatile building block in the synthesis of biologically active molecules.[2][6][7] The phosphonate (B1237965) moiety is often used as a stable bioisostere for a phosphate group in drug design, enhancing metabolic stability. The allyl group provides a reactive handle for further chemical modifications.

Conclusion

This compound is a valuable chemical intermediate with established applications in materials science as a flame retardant and in organic synthesis as a reagent for oxidation reactions. While its direct role in drug development is not prominent, its structural analogue, diethyl allylphosphonate, is a key precursor for various biologically active compounds. Further research into the reactivity and applications of this compound could unveil new opportunities in both synthetic and medicinal chemistry.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. This compound [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. Diethyl allylphosphonate - Safety Data Sheet [chemicalbook.com]

- 5. The potential for toxic effects of chronic, low-dose exposure to organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Substituted Diethyl Allyl Phosphates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies for the synthesis of substituted diethyl allyl phosphates. These organophosphorus compounds are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and functionalized materials. This document details key synthetic routes, presents quantitative data in structured tables for easy comparison, provides explicit experimental protocols, and visualizes relevant reaction workflows and biological pathways.

Introduction to Diethyl Allyl Phosphates

Diethyl allyl phosphates and their substituted derivatives are versatile reagents characterized by the presence of a reactive allyl group and a phosphonate (B1237965) moiety. This combination of functional groups allows for a wide range of chemical transformations, making them crucial building blocks in modern organic chemistry. Their applications include, but are not limited to, serving as precursors in Horner-Wadsworth-Emmons reactions for the synthesis of complex alkenes, intermediates in the development of biologically active molecules, and as components in the creation of flame-retardant polymers.[1]

Core Synthetic Methodologies

The synthesis of substituted diethyl allyl phosphates can be broadly categorized into three main strategies: the Michaelis-Arbuzov reaction, the Perkow reaction (leading to isomeric vinyl phosphates), and direct phosphonylation of substituted allylic alcohols. Additionally, palladium-catalyzed cross-coupling reactions offer a powerful method for introducing aryl and vinyl substituents.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a cornerstone for the formation of carbon-phosphorus bonds.[2] It involves the reaction of a trialkyl phosphite (B83602), typically triethyl phosphite, with an appropriate allyl halide. The reaction proceeds via an SN2 attack of the phosphorus on the alkyl halide, forming a phosphonium (B103445) salt intermediate, which then dealkylates to yield the phosphonate.[2]

A general workflow for the Michaelis-Arbuzov reaction is depicted below:

Caption: General workflow of the Michaelis-Arbuzov reaction.

Perkow Reaction

A competing pathway to the Michaelis-Arbuzov reaction, the Perkow reaction, occurs with α-halo ketones and aldehydes, yielding vinyl phosphates rather than β-keto phosphonates.[2] In this reaction, the phosphite attacks the carbonyl carbon, leading to a rearrangement and elimination of the halide to form an enol phosphate.[2]

Synthesis from Allylic Alcohols

Substituted diethyl allyl phosphates can be synthesized directly from the corresponding allylic alcohols. A common method involves the use of zinc iodide (ZnI₂) to mediate the reaction between the allylic alcohol and triethyl phosphite.[3] This one-pot procedure offers an alternative to the traditional two-step process of converting the alcohol to a halide before the Arbuzov reaction.[3]

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of aryl-substituted diethyl allyl phosphates, the Suzuki-Miyaura coupling reaction provides an efficient route. This method involves the cross-coupling of a halo-substituted diethyl allyl phosphate with an aryl boronic acid in the presence of a palladium catalyst.[4]

Quantitative Data on Synthesized Diethyl Allyl Phosphates

The following tables summarize quantitative data for the synthesis of various substituted diethyl allyl phosphates, including reaction conditions, yields, and key spectroscopic data.

Table 1: Synthesis of Substituted Diethyl Allyl Phosphates via Michaelis-Arbuzov Reaction

| Substituent | Starting Material | Reaction Conditions | Yield (%) | 31P NMR (δ, ppm) | Reference |

| Unsubstituted | Allyl bromide | Neat, 71°C, 3h | 98 | 27.08 | [5] |

| 2-Methyl | 2-Methylallyl chloride | - | - | - | [6] |

| 3-Chloro | 1-Bromo-3-chloropropane | Reflux, 1.5h | 51.2 | - | [7] |

| 2-Aryl (various) | Diethyl (2-bromoallyl)phosphonate + Arylboronic acid | NiSO₄·6H₂O/L, K₃PO₄, H₂O, 120°C, 1h | 60-95 | 25.46 - 26.55 | [4] |

Table 2: Spectroscopic Data for Selected Substituted Diethyl Allyl Phosphates

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) | Reference |

| Diethyl allylphosphonate | 1.30 (t), 2.60 (ddt), 4.10 (m), 5.20 (m), 5.78 (m) | 16.4, 32.3 (d), 61.9, 119.9 (d), 127.6 (d) | - | 178.8 [M+] | [5] |

| Diethyl (2-(p-Tolyl)allyl)phosphonate | 1.18 (t), 2.31 (s), 3.02 (d), 3.97 (m), 5.28 (d), 5.47 (d), 7.11 (d), 7.34 (d) | 16.3 (d), 21.1, 32.9 (d), 62.0 (d), 116.4 (d), 126.1, 128.9, 137.5, 137.6 (d), 138.3 (d) | - | - | [4] |

| Diethyl (2-(4-Nitrophenyl)allyl)phosphonate | 1.21 (t), 3.05 (d), 4.02 (m), 5.51 (d), 5.64 (d), 7.63 (d), 8.18 (d) | 16.2 (d), 32.8 (d), 62.1 (d), 120.6 (d), 123.5, 127.1, 137.2 (d), 146.9, 147.0 (d) | - | 300.1 [M+H]⁺ | [4] |

Detailed Experimental Protocols

General Procedure for Michaelis-Arbuzov Synthesis of Diethyl Allylphosphonate[6]

To a round-bottomed flask equipped with a reflux condenser and under a nitrogen atmosphere, freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol) are added. The mixture is heated to 71°C for 3 hours. After cooling, the excess allyl bromide is distilled off by heating the crude mixture to approximately 120°C for 2 hours to afford the product as a colorless oil.

General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling for 2-Aryl Allyl Phosphonates[5]

A mixture of diethyl (2-bromoallyl)phosphonate (1.0 mmol), arylboronic acid (2.0 mmol), NiSO₄·6H₂O (5 mol %), a suitable ligand (e.g., a cationic 2,2'-bipyridyl ligand, 5 mol %), and K₃PO₄ (1.5 mmol) in water (4 mL) is heated at 120°C for 1 hour. After cooling, the reaction mixture is extracted with an organic solvent, and the product is purified by silica (B1680970) gel chromatography.

General Procedure for Synthesis from Allylic Alcohols using ZnI₂[4]

To a solution of the allylic alcohol (1.0 equiv) in a suitable solvent (e.g., THF), triethyl phosphite (1.5 equiv) and zinc iodide (1.1 equiv) are added. The reaction mixture is heated to reflux and monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified by chromatography.

Visualization of a Key Application and a Biological Pathway

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

Substituted diethyl allyl phosphates are valuable precursors for the Horner-Wadsworth-Emmons (HWE) reaction, which is a widely used method for the stereoselective synthesis of alkenes. The general workflow is illustrated below.

Caption: Horner-Wadsworth-Emmons reaction workflow.

Biological Signaling Pathway: Inhibition of the Shikimate Pathway by Glyphosate

Many phosphonate-containing compounds exhibit biological activity. For instance, the herbicide glyphosate, a phosphonate, functions by inhibiting the shikimate pathway in plants and some microorganisms, which is essential for the biosynthesis of aromatic amino acids.[8][9] While not a this compound, this illustrates a key biological pathway targeted by phosphonates.

Caption: Inhibition of the Shikimate Pathway by Glyphosate.

Conclusion

The synthesis of substituted diethyl allyl phosphates offers a rich field of study with significant practical implications. The methodologies outlined in this guide, from the classic Michaelis-Arbuzov reaction to modern cross-coupling strategies, provide a versatile toolkit for chemists. The ability to introduce a wide range of substituents allows for the fine-tuning of the chemical and physical properties of these compounds, enabling their use in diverse applications, from the synthesis of complex organic molecules to the development of new bioactive agents. The provided data and protocols serve as a valuable resource for researchers in this dynamic area of organophosphorus chemistry.

References

- 1. Potassium phosphonate: use, advantages and environmental decomposition in agricultural crops - Lainco [lainco.com]

- 2. Perkow reaction - Wikipedia [en.wikipedia.org]

- 3. A direct conversion of benzylic and allylic alcohols to phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

- 6. Diethyl (2-methylallyl)phosphonate 97 51533-70-1 [sigmaaldrich.com]

- 7. Diethyl (3-chloropropyl)phosphonate synthesis - chemicalbook [chemicalbook.com]

- 8. Effects of Phosphonate Herbicides on the Secretions of Plant-Beneficial Compounds by Two Plant Growth-Promoting Soil Bacteria: A Metabolomics Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Basis for Resistance Against Phosphonate Antibiotics and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Diethyl Allyl Phosphate in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of diethyl allyl phosphate (B84403) (DEAP) in palladium-catalyzed reactions. DEAP serves as a versatile and efficient hydrogen acceptor, primarily in the oxidation of alcohols and the α,β-dehydrogenation of ketones. The underlying mechanism involves the formation of a π-allylpalladium complex, a key feature of the renowned Tsuji-Trost reaction. This guide will delve into the detailed catalytic cycles, present quantitative data from key studies, provide experimental protocols, and visualize the reaction pathways.

Core Concepts: Diethyl Allyl Phosphate as a Hydrogen Acceptor

In the context of palladium-catalyzed oxidations, this compound functions as a terminal oxidant. The overall transformation involves the transfer of two hydrogen atoms from the substrate (an alcohol or a ketone) to the allyl group of DEAP, resulting in the formation of propene and diethyl phosphate. The palladium catalyst facilitates this hydrogen transfer through a series of oxidative addition and reductive elimination steps.

Palladium-Catalyzed α,β-Dehydrogenation of Ketones

A significant application of this compound is in the one-step α,β-dehydrogenation of ketones to their corresponding enones. This transformation is particularly valuable in organic synthesis for the construction of complex molecules. The reaction typically employs a palladium catalyst in conjunction with a strong, non-nucleophilic base, such as zinc bis(2,2,6,6-tetramethylpiperidide) (Zn(TMP)₂), to generate a zinc enolate intermediate.[1][2][3]

Mechanism of Action

The catalytic cycle for the α,β-dehydrogenation of ketones can be illustrated as follows:

-

Enolate Formation: The strong base, Zn(TMP)₂, deprotonates the ketone at the α-position to form a zinc enolate. This step is crucial for activating the substrate.

-

Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the this compound (DEAP). This step forms a π-allylpalladium(II) complex and releases a diethyl phosphate anion.

-

Transmetalation: The zinc enolate undergoes transmetalation with the π-allylpalladium(II) complex, replacing the phosphate leaving group to form a palladium enolate intermediate.

-

β-Hydride Elimination: The palladium enolate then undergoes β-hydride elimination, where a hydrogen atom from the β-carbon of the original ketone is transferred to the palladium center, forming a palladium hydride species and releasing the α,β-unsaturated ketone (enone).

-

Reductive Elimination: The palladium hydride species subsequently undergoes reductive elimination, transferring the hydride to the π-allyl ligand. This step forms propene and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Signaling Pathway Diagram

References

Unveiling the Biological Landscape of Diethyl Allyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl allyl phosphate (B84403), a member of the vast organophosphate chemical family, presents a significant knowledge gap in the scientific literature regarding its specific biological activities. While the broader class of organophosphorus compounds is extensively studied, particularly for their neurotoxic properties, data directly pertaining to diethyl allyl phosphate remains elusive. This technical guide aims to bridge this gap by providing a comprehensive overview of the predicted biological activities of this compound based on its chemical structure and the known mechanisms of related organophosphates. It details the established experimental protocols for assessing key toxicological endpoints, namely cholinesterase and neuropathy target esterase inhibition. Furthermore, this document presents generalized signaling pathways associated with organophosphate toxicity to serve as a foundational framework for future research into the specific effects of this compound. The absence of direct experimental data on this compound underscores the critical need for further investigation to fully characterize its biological and toxicological profile.

Introduction

Organophosphorus compounds are a diverse group of chemicals with wide-ranging applications, from pesticides and flame retardants to therapeutic agents. Their biological effects are primarily attributed to their ability to phosphorylate serine hydrolase enzymes. This compound, with its characteristic phosphate ester structure and a reactive allyl group, is predicted to interact with biological systems in a manner consistent with other organophosphates. However, a thorough review of the scientific literature reveals a conspicuous absence of studies specifically investigating its biological activity. This guide, therefore, synthesizes information from related compounds to provide a predictive analysis and a methodological framework for the future study of this compound.

Predicted Biological Activities and Mechanisms of Action

Based on its structural similarity to other organophosphates, the primary predicted biological activities of this compound are neurotoxicity through the inhibition of key enzymes.

Cholinesterase Inhibition

The hallmark of many organophosphorus compounds is their ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] Inhibition of AChE leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors.[1] This can lead to a range of symptoms, from mild effects like salivation and lacrimation to severe consequences such as respiratory failure and death.[2]

The proposed mechanism involves the phosphorylation of the serine residue in the active site of AChE by this compound. This forms a stable, phosphorylated enzyme that is slow to hydrolyze, effectively inactivating it.

The following diagram illustrates the general mechanism of acetylcholinesterase inhibition by organophosphates.

References

Spectroscopic Profile of Diethyl Allyl Phosphate: A Technical Overview

Introduction

Diethyl allyl phosphate (B84403) (CAS 3066-75-9) is an organophosphate ester with the chemical formula C₇H₁₅O₄P and a molecular weight of 194.17 g/mol .[1][2][3] This compound, also known as allyl diethyl phosphate, is a colorless to light yellow liquid.[4] It serves as a versatile synthetic intermediate and is utilized in various chemical applications, including as a flame retardant additive and in stereoselective synthesis.[5][6] A comprehensive understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and industrial settings. This guide provides a summary of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside typical experimental protocols and a generalized workflow for spectroscopic analysis.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for Diethyl Allyl Phosphate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-a (CH₃) | ~ 1.3 | Triplet (t) | ~ 7 |

| H-b (CH₂) | ~ 4.1 | Quintet or Doublet of Quartets (dq) | J(H-b, H-a) ~ 7, J(H-b, P) ~ 7 |

| H-c (CH₂) | ~ 4.5 | Doublet of Doublets (dd) | J(H-c, H-d) ~ 6, J(H-c, P) ~ 8 |

| H-d (=CH) | ~ 5.9 | Multiplet (m) | - |

| H-e, H-f (=CH₂) | ~ 5.3 - 5.4 | Multiplet (m) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (CH₃) | ~ 16 |

| C-2 (CH₂) | ~ 64 |

| C-3 (CH₂) | ~ 68 |

| C-4 (=CH) | ~ 133 |

| C-5 (=CH₂) | ~ 118 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C-H (alkene) | 3010 - 3100 | Stretching |

| C=C (alkene) | 1640 - 1680 | Stretching |

| P=O (phosphate) | 1250 - 1290 | Stretching |

| P-O-C (phosphate ester) | 950 - 1050 | Stretching |

| C-O | 1000 - 1300 | Stretching |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Ion | Notes |

| 194 | [M]⁺ | Molecular ion |

| 153 | [M - C₃H₅]⁺ | Loss of allyl group |

| 125 | [M - C₃H₅ - C₂H₄]⁺ | Loss of allyl and ethene |

| 97 | [(HO)₂PO]⁺ | Diethyl phosphate fragment |

| 41 | [C₃H₅]⁺ | Allyl cation |

Experimental Protocols

The acquisition of the spectroscopic data presented above would typically follow these general experimental protocols:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube. A common concentration is 5-25 mg of sample in 0.5-0.7 mL of solvent.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded first. Then, the sample spectrum is acquired. The instrument scans the mid-infrared range, typically from 4000 to 400 cm⁻¹.

-

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via direct injection or after separation by Gas Chromatography (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound.

References

A Technical Guide to the Solubility of Diethyl Allyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Diethyl Allyl Phosphate (B84403) (DEAP). Due to the limited availability of specific quantitative solubility data in publicly accessible literature and safety data sheets, this document focuses on qualitative solubility assessments, inferred properties from analogous compounds, and detailed experimental protocols for determining solubility in a laboratory setting.

Introduction to Diethyl Allyl Phosphate

This compound (CAS No: 3066-75-9) is an organophosphate ester with the molecular formula C₇H₁₅O₄P.[1] It is a colorless to light yellow liquid at room temperature.[1] DEAP is utilized as a flame retardant additive, particularly in polymer composites, and serves as a versatile intermediate in various organic syntheses, including the preparation of β-lactam compounds and the modification of surfaces.[1][2] Understanding its solubility is critical for its application in synthesis, formulation, and for assessing its environmental fate.

Solubility Profile of this compound

Precise quantitative solubility data for this compound (e.g., in g/100 mL or molarity) is not extensively documented in scientific literature or standard safety data sheets (SDS). A safety data sheet from a major supplier explicitly states "No data available" for water solubility.[3] However, based on the general principles of solubility for organophosphate esters and its documented uses in chemical reactions, a qualitative solubility profile can be inferred.

Organophosphate triesters, such as DEAP, are generally characterized by their hydrophobicity.[4] The presence of two ethyl groups and an allyl group contributes to its nonpolar character. While the phosphate group introduces some polarity, the overall molecule is expected to be more soluble in organic solvents than in water. A related compound, diethyl phosphate, is described as being "slightly soluble" to "insoluble" in water.[5][6]

The use of DEAP in synthetic procedures often involves solvents such as methylene (B1212753) chloride and acetone, indicating its solubility in these media.[7]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Solvent Name | CAS Number | Qualitative Solubility | Rationale/Citation |

| Polar Protic | Water | 7732-18-5 | Sparingly Soluble / Insoluble | SDS for analogous compounds state low water solubility.[5] Organophosphate triesters are generally hydrophobic.[4] |

| Methanol | 67-56-1 | Soluble | Common organic solvent, expected to dissolve organophosphate esters. | |

| Ethanol | 64-17-5 | Soluble | Used in the synthesis of DEAP, indicating miscibility.[1] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 67-68-5 | Soluble | A strong, versatile organic solvent known to dissolve a wide array of organic materials. |

| Acetone | 67-64-1 | Soluble | Used as a solvent in reactions involving related phosphonates.[7] | |

| Acetonitrile | 75-05-8 | Soluble | Common polar aprotic solvent for organic compounds. | |

| Nonpolar / Weakly Polar | Toluene | 108-88-3 | Soluble | Common nonpolar solvent for organic synthesis. |

| Hexane | 110-54-3 | Soluble | Expected to be a good solvent due to the nonpolar alkyl groups of DEAP. | |

| Diethyl Ether | 60-29-7 | Soluble | Common nonpolar solvent for organic compounds. | |

| Chloroform | 67-66-3 | Soluble | Common solvent for nonpolar to moderately polar organic compounds. | |

| Methylene Chloride (DCM) | 75-09-2 | Soluble | Used as a solvent in reactions involving related phosphonates.[7] |

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocol, based on the widely accepted "shake-flask" method, is recommended. This method is considered reliable for determining the thermodynamic solubility of compounds.

Principle

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid/liquid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

This compound (98% purity or higher)

-

Selected solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (readable to 0.0001 g)

-

Thermostatic shaker or water bath with agitation capabilities

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with a suitable detector like FPD or NPD, HPLC-UV, or NMR spectroscopy)

Detailed Methodology

-

Preparation: Add a precisely weighed excess amount of this compound to a glass vial. The excess amount should be sufficient to ensure a saturated solution with visible undissolved DEAP remaining after equilibration.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure equilibrium is reached. The time required may vary depending on the solvent and should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved DEAP to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved micro-droplets.

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Prepare a series of calibration standards of this compound of known concentrations.

-

Analyze the standards and the sample using a validated analytical method (e.g., GC-FPD).

-

Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units, such as g/100 mL, mg/L, or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of a solute like this compound in a given solvent is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.

References

- 1. This compound 98 CAS#: 3066-75-9 [m.chemicalbook.com]

- 2. scientificlabs.ie [scientificlabs.ie]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Organophosphate - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. Diethyl phosphate, 96% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06452E [pubs.rsc.org]

Stability and Storage of Diethyl Allyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allyl phosphate (B84403) (DEAP) is a versatile organophosphate ester with applications in organic synthesis and polymer chemistry, notably as a flame retardant. Understanding its stability and optimal storage conditions is crucial for ensuring its integrity and performance in research and development settings. This technical guide provides a comprehensive overview of the known stability profile of Diethyl allyl phosphate, recommended storage conditions, and detailed experimental protocols for its stability assessment. While specific kinetic data for this compound is not extensively available in public literature, this guide leverages information on similar organophosphate esters and established principles of stability testing to provide a thorough resource.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 3066-75-9 | [1][2] |

| Molecular Formula | C₇H₁₅O₄P | [2] |

| Molecular Weight | 194.17 g/mol | [2] |

| Appearance | Colorless transparent liquid | [3] |

| Boiling Point | 45-46 °C (lit.) | [2][4] |

| Density | 1.09 g/mL at 25 °C (lit.) | [2] |

| Refractive Index | n20/D 1.422 (lit.) | [2][4] |

| Flash Point | 110 °C (230 °F) - closed cup | [2][4] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [3] |

Stability Profile

This compound is generally stable under normal laboratory conditions.[5] However, it is susceptible to degradation under certain environmental stresses. The primary degradation pathways for organophosphate esters like DEAP are hydrolysis and thermal decomposition.

Hydrolysis

Phosphate esters can undergo hydrolysis, and the rate of this reaction is typically influenced by pH and temperature. While specific hydrolysis kinetics for this compound are not readily found in the literature, the general mechanism involves the nucleophilic attack of water on the phosphorus center, leading to the cleavage of the P-O-C bond. This process can be catalyzed by both acids and bases.

Thermal Degradation

DEAP is known to be sensitive to high temperatures. Intense heating can lead to the formation of explosive mixtures with air.[1] Notably, its polymer, poly(this compound) (PDEAP), undergoes thermal degradation to primarily yield the DEAP monomer, suggesting that the monomer itself will decompose at elevated temperatures.[6][7] The decomposition of organophosphorus compounds with a high level of oxygenation, such as phosphates, often occurs via the elimination of a phosphorus acid at elevated temperatures.[8]

Photostability

Exposure to direct sunlight should be avoided.[5] While specific photodegradation studies on this compound are not widely published, organophosphate esters, in general, can be susceptible to degradation upon exposure to UV radiation.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on information from safety data sheets and general chemical handling guidelines.

Table 2: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale | Reference |

| Temperature | Room temperature. Avoid extremes of temperature. | To prevent thermal degradation and potential polymerization. | [5][9] |

| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | To prevent oxidation and reaction with atmospheric moisture. | [1] |

| Container | Tightly closed container. | To prevent evaporation and exposure to moisture and air. | [1][5][9] |

| Environment | Dry, cool, and well-ventilated place. | To minimize exposure to moisture and heat, which can accelerate degradation. | [5][9] |

| Light Exposure | Protect from direct sunlight. | To prevent potential photodegradation. | [5] |

| Incompatible Materials | Strong oxidizing agents. | To avoid potentially hazardous reactions. | [5] |

Experimental Protocols for Stability Assessment

The following section provides detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for organophosphate esters and are intended to help researchers identify potential degradation products and establish a stability-indicating analytical method.

General Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies on this compound.

Protocol 1: Acid and Base Hydrolysis

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: To one aliquot of the sample solution, add an equal volume of 0.1 M hydrochloric acid.

-

Base Hydrolysis: To a second aliquot, add an equal volume of 0.1 M sodium hydroxide.

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

-

Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralization: Neutralize the samples before analysis (acidic samples with a base, and basic samples with an acid).

-

Analysis: Analyze the samples using a suitable analytical method to quantify the remaining DEAP and any degradation products.

Protocol 2: Oxidative Degradation

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent.

-

Stress Condition: Add a solution of 3% hydrogen peroxide to the sample solution.

-

Incubation: Keep the solution at room temperature.

-

Sampling: Collect samples at various time points.

-

Analysis: Analyze the samples to determine the extent of degradation.

Protocol 3: Thermal Degradation

-

Solid State: Place a known amount of neat this compound in a controlled temperature oven (e.g., 60°C, 80°C).

-

Solution State: Prepare a solution of this compound and incubate it at elevated temperatures.

-

Sampling: At specified times, remove samples (for solid-state, dissolve a known weight in a suitable solvent).

-

Analysis: Analyze the samples to assess thermal lability.

Protocol 4: Photostability Testing

-

Sample Preparation: Prepare a solution of this compound.

-

Exposure: Expose the solution to a controlled light source that provides both UV and visible output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

-

Control: Keep a parallel sample protected from light as a control.

-

Analysis: After the exposure period, analyze both the exposed and control samples.

Analytical Method Development

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a flame photometric detector (FPD) or a nitrogen-phosphorus detector (NPD) are common techniques for the analysis of organophosphate esters.[10] For the identification of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective.[11]

Signaling Pathways and Logical Relationships

The degradation of this compound can be conceptualized as a series of events triggered by specific environmental stressors.

Caption: Conceptual pathways for the degradation of this compound under various stress conditions.

Conclusion

While this compound is stable under recommended storage conditions, it is susceptible to degradation by hydrolysis, heat, and potentially light. For researchers and professionals working with this compound, adherence to proper storage and handling procedures is paramount to maintain its purity and reactivity. The provided experimental protocols offer a framework for conducting forced degradation studies to understand its stability profile in more detail and to develop appropriate analytical methods for its quality control. Further research to quantify the degradation kinetics and fully elucidate the structures of its degradation products would be of significant value to the scientific community.

References

- 1. mdpi.com [mdpi.com]

- 2. SOP for Forced Degradation Study [m-pharmainfo.com]

- 3. Photoelectrocatalytic degradation of organophosphate esters using tio2 electrodes produced from 3d-printed ti substrates [ouci.dntb.gov.ua]

- 4. biopharminternational.com [biopharminternational.com]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Thermal Degradation of Organophosphorus Flame Retardants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ijmr.net.in [ijmr.net.in]

An In-depth Technical Guide on the Physicochemical Properties of Diethyl Allyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diethyl allyl phosphate (B84403) (CAS No: 3066-75-9) is an organophosphate ester that finds application as a flame retardant and as a reagent in organic synthesis, particularly in palladium-catalyzed reactions where it can act as a hydrogen acceptor.[1] Its molecular structure, featuring a phosphate group attached to an allyl moiety, imparts unique reactivity and properties that are of interest in various chemical and industrial applications, including polymer chemistry and the synthesis of biologically active molecules.[2]

Despite its utility, a comprehensive public database of its thermodynamic properties is notably absent. This guide aims to consolidate the known physical data and provide a framework for the experimental and theoretical determination of its thermodynamic parameters, which are crucial for process design, safety analysis, and understanding its reaction kinetics and equilibria.

Physicochemical Properties of Diethyl Allyl Phosphate

The available physical and chemical properties for this compound are summarized in the table below. These data are primarily sourced from chemical suppliers and material safety data sheets.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅O₄P | |

| Molecular Weight | 194.17 g/mol | |

| CAS Number | 3066-75-9 | |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 45-46 °C (lit.) | [3] |

| Density | 1.09 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.422 (lit.) | [2] |

| Flash Point | >230 °F (>110 °C) - closed cup | [3] |

| Storage Temperature | 2-8°C, stored under nitrogen | [3] |

Synthesis of Organophosphorus Esters: this compound and Diethyl Allylphosphonate

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a general method involves the reaction of ethanol (B145695) with phosphorus oxychloride (POCl₃).[3]

Due to the prevalence of its isomer, Diethyl allylphosphonate, in the scientific literature, a detailed experimental protocol for its synthesis is provided below. It is crucial to note that Diethyl allylphosphonate (CAS: 1067-87-4) and this compound (CAS: 3066-75-9) are distinct molecules with different structures and potentially different properties.

Experimental Protocol: Synthesis of Diethyl Allylphosphonate

The synthesis of Diethyl allylphosphonate is commonly achieved through the Michaelis-Arbuzov reaction.[4]

Materials:

-

Triethyl phosphite (B83602) (freshly distilled)

-

Allyl bromide

-

Nitrogen gas

-

Round-bottomed flask

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure: [4]

-

A round-bottomed flask is equipped with a reflux condenser and placed under a nitrogen atmosphere.

-

Freshly distilled triethyl phosphite (5.16 mL, 30 mmol) and allyl bromide (5.52 mL, 33 mmol) are added to the flask.

-

The reaction mixture is heated to 71 °C for 3 hours.

-

After the reaction is complete, the excess allyl bromide is removed by distillation, heating the crude mixture to approximately 120 °C for 2 hours.

-

The resulting product, Diethyl allylphosphonate, is obtained as a colorless oil. The reported yield is 98%.

-

The purity of the product can be confirmed using techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).

Synthesis workflow for Diethyl allylphosphonate.

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy is fundamental to understanding the chemical behavior of a compound. Although specific data for this compound is lacking, the following experimental and computational methods are standard approaches for obtaining such information for organophosphorus compounds.

Experimental Methods

Experimental determination of thermodynamic data often involves calorimetry and other analytical techniques.

-

Calorimetry:

-

Bomb Calorimetry: Used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.

-

Solution Calorimetry: Measures the enthalpy change upon dissolving a substance, which can be used in thermochemical cycles to determine enthalpies of formation.

-

Adiabatic Calorimetry: Measures heat capacity as a function of temperature, which can be used to determine changes in enthalpy and entropy.

-

Differential Scanning Calorimetry (DSC): A thermoanalytical technique to measure heat flow associated with transitions in a material as a function of temperature or time. It can be used to determine heat capacities and enthalpies of phase transitions.

-

-

Vapor Pressure Measurements: Techniques like the static or effusion method can be used to measure vapor pressure at different temperatures. These data can be used to calculate the enthalpy of vaporization via the Clausius-Clapeyron equation.

Experimental methods for thermodynamic property determination.

Computational Methods

With the advancement of computational chemistry, theoretical calculations provide a powerful tool for estimating thermodynamic properties, especially when experimental data is scarce.

-

Ab Initio and Density Functional Theory (DFT) Calculations: These quantum mechanical methods can be used to calculate the electronic structure of a molecule. From this, properties such as the optimized geometry, vibrational frequencies, and electronic energy can be determined. Statistical mechanics can then be applied to calculate thermodynamic properties like enthalpy, entropy, and Gibbs free energy.[1]

-

Group Additivity Methods: These are semi-empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. While less accurate than high-level quantum calculations, they are computationally inexpensive and useful for initial estimations.[1]

Computational methods for thermodynamic property determination.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in biological signaling pathways. While inorganic phosphate is a well-known signaling molecule, the biological activity of specific organophosphate esters like this compound is diverse and compound-specific. Organophosphates are known to interact with various biological targets, often through the inhibition of enzymes such as acetylcholinesterase. However, without specific studies on this compound, any discussion on its role in signaling would be speculative. Further research is required to elucidate any potential interactions with biological systems and its mechanism of action at the molecular level.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound and highlighted the significant gap in the literature regarding its experimental thermodynamic properties. The provided standard methodologies for both experimental and computational determination of these properties offer a roadmap for future research. A detailed synthesis protocol for the related, and more frequently studied, isomer Diethyl allylphosphonate has also been presented for reference. For researchers and professionals in drug development and materials science, a thorough understanding of the thermodynamic properties of this compound will be essential for its effective and safe application. The information and methodologies outlined herein provide a critical starting point for such investigations.

References

- 1. Computational study of the thermochemistry of organophosphorus(III) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound 98 | CAS#:3066-75-9 | Chemsrc [chemsrc.com]

- 3. This compound 98 CAS#: 3066-75-9 [m.chemicalbook.com]

- 4. Diethyl allylphosphonate synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Diethyl Allyl Phosphate: Application Notes and Protocols for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl allyl phosphate (B84403) (DEAP) is an organophosphate compound with the chemical formula C₇H₁₅O₄P.[1] It is a phosphate ester characterized by a phosphoryl group bonded to two ethyl groups and one allyl group via an oxygen atom. It is important to distinguish DEAP from its phosphonate (B1237965) analogue, diethyl allylphosphonate, which features a direct carbon-phosphorus bond and exhibits different chemical reactivity. While both are used in organic synthesis, their applications vary significantly.

Primarily, diethyl allyl phosphate is recognized for its role in polymer chemistry, particularly as a monomer for the synthesis of flame-retardant polymers.[1][2] The presence of the allyl group allows for free-radical polymerization to form poly(this compound), which can be incorporated into materials like rubber wood/polymer composites to enhance their fire resistance.[2][3] In this context, upon heating, it decomposes into phosphoric acid derivatives that promote char formation.[2]

In the realm of organic synthesis, this compound is more commonly employed as an oxidant or a hydrogen acceptor, for instance, in nickel- or palladium-catalyzed α,β-dehydrogenation of carbonyl compounds.[4] It also serves as an allylating agent in specific reactions, such as in the stereoselective synthesis of cis- or trans-3-vinyl-β-lactams, which are precursors to antibiotics.[2][3]